Icosabutate

Descripción general

Descripción

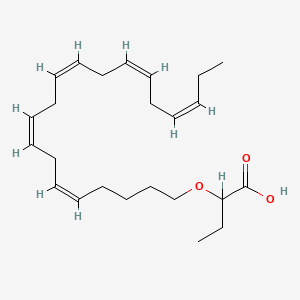

Icosabutate is a structurally engineered omega-3 polyunsaturated fatty acid (ω-3 PUFA) and an eicosapentaenoic acid (EPA) derivative . It is under investigation in clinical trials .

Synthesis Analysis

Icosabutate is a synthetic ω-3 polyunsaturated fatty acid derived from eicosapentaenoic alcohol and 2-bromo butyric acid . It was designed to resist β-oxidation and complex lipid incorporation and increase efficacy in fatty acid-responsive intracellular signaling systems .Molecular Structure Analysis

The molecular formula of Icosabutate is C24H38O3 . The IUPAC name is 2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoxy]butanoic acid . The molecular weight is 374.6 g/mol .Chemical Reactions Analysis

Icosabutate has demonstrated the ability to target key metabolic and inflammatory pathways in the liver . It resists oxidation and incorporation into hepatocytes .Physical And Chemical Properties Analysis

Icosabutate is a liquid with a solubility of 100 mg/mL in DMSO .Aplicaciones Científicas De Investigación

Treatment of Non-Alcoholic Steatohepatitis (NASH)

Icosabutate is being studied for its potential in treating NASH . The ICONA trial, a 52-week, multicenter, placebo-controlled, Phase 2b study, is currently enrolling subjects with biopsy-confirmed NASH . The primary endpoint of this study is the resolution of NASH with no worsening of fibrosis .

Anti-Inflammatory Activity

Icosabutate has shown potent anti-inflammatory activity in animal models and patients with lipid disorders . It acts as an oral, liver-targeted GPR-120 (free fatty acid receptor 4) agonist .

Reduction of Liver Fibrosis

Icosabutate has demonstrated potential in reducing hepatic fibrosis . In a study involving AMLN diet-fed ob/ob mice with biopsy-confirmed steatohepatitis and fibrosis, icosabutate significantly reduced hepatic fibrosis and myofibroblast content .

Reduction of Atherogenesis

Icosabutate has been found to attenuate atherogenesis . This makes it a potentially attractive therapeutic approach for both liver- and cardiovascular-related morbidity and mortality in NASH patients .

Lipid Metabolism

Icosabutate has been associated with changes in lipid metabolism . In a study involving APOE*3Leiden.CETP mice, a translational model for hyperlipidaemia and atherosclerosis, icosabutate reduced plasma cholesterol and TAG levels .

Reduction of Oxidative Stress

Icosabutate has been associated with a reduction in oxidative stress . In the same study involving AMLN diet-fed ob/ob mice, icosabutate was associated with a reduction in both hepatic oxidised phospholipids and apoptosis .

Mecanismo De Acción

Target of Action

Icosabutate primarily targets the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR-120 . FFAR4 is a receptor highly expressed in Kupffer cells, which are specialized macrophages located in the liver . FFAR4 plays a crucial role in regulating insulin secretion, insulin resistance, and hepatic inflammation .

Mode of Action

As an oral, liver-targeted FFAR4 agonist, Icosabutate interacts with its target by binding to FFAR4, thereby activating it . This activation has potent anti-inflammatory activity, as observed in animal models and patients with lipid disorders .

Biochemical Pathways

Icosabutate affects multiple biochemical pathways. It regulates pivotal lipid pathways involved in hepatic inflammation and fibrosis . It also influences the metabolism of eicosapentaenoic acid (EPA), a long-chain omega-3 fatty acid . Moreover, it impacts hepatic glutathione metabolism and oxidized lipids .

Pharmacokinetics

Icosabutate exhibits optimized absorption, distribution, and metabolism properties for targeting hepatic inflammation . Unlike unmodified fatty acids, Icosabutate resists both incorporation into complex lipids and fatty acid β-oxidation . This results in high extracellular concentrations of non-esterified Icosabutate, providing superior anti-inflammatory and anti-fibrotic efficacy .

Result of Action

The action of Icosabutate leads to significant molecular and cellular effects. It reduces inflammation and fibrosis in the liver . In patients with elevated circulating lipids, Icosabutate treatment led to rapid reductions in markers of liver injury .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23(4-2)24(25)26/h5-6,8-9,11-12,14-15,17-18,23H,3-4,7,10,13,16,19-22H2,1-2H3,(H,25,26)/b6-5-,9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGXDRFFBBLZBT-AAQCHOMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Icosabutate | |

CAS RN |

1253909-57-7 | |

| Record name | Icosabutate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253909577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosabutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2 - [ ( 5 Z , 8 Z , 1 1 Z , 1 4 Z , 1 7 Z ) - 5 , 8 , 1 1 , 1 4 , 1 7 - Eicosapentaen-1-yloxy]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICOSABUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562599X5JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide](/img/structure/B607973.png)

![3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid](/img/structure/B607976.png)

![2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B607977.png)

![2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile](/img/structure/B607979.png)